molecular formula C14H18O2S2 B14574895 1-Butanone, 2-[bis(methylthio)methylene]-1-(4-methoxyphenyl)- CAS No. 61541-63-7

1-Butanone, 2-[bis(methylthio)methylene]-1-(4-methoxyphenyl)-

Cat. No.: B14574895
CAS No.: 61541-63-7
M. Wt: 282.4 g/mol
InChI Key: ZHJCEWDUCXMAEF-UHFFFAOYSA-N
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Description

1-Butanone, 2-[bis(methylthio)methylene]-1-(4-methoxyphenyl)- is an organic compound with the molecular formula C14H18O2S2 and a molecular weight of 282.428 This compound is characterized by the presence of a butanone backbone substituted with a bis(methylthio)methylene group and a 4-methoxyphenyl group

Preparation Methods

The synthesis of 1-Butanone, 2-[bis(methylthio)methylene]-1-(4-methoxyphenyl)- involves several steps. One common synthetic route includes the reaction of 4-methoxybenzaldehyde with a suitable ketone under specific conditions to form the desired product . The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Butanone, 2-[bis(methylthio)methylene]-1-(4-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bis(methylthio)methylene group can be replaced by other nucleophiles under suitable conditions.

    Addition: Addition reactions with electrophiles or nucleophiles can lead to the formation of various adducts, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-Butanone, 2-[bis(methylthio)methylene]-1-(4-methoxyphenyl)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Butanone, 2-[bis(methylthio)methylene]-1-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The bis(methylthio)methylene group is known to interact with thiol-containing enzymes and proteins, potentially leading to the inhibition of their activity. This interaction can result in various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-Butanone, 2-[bis(methylthio)methylene]-1-(4-methoxyphenyl)- can be compared with similar compounds such as:

The uniqueness of 1-Butanone, 2-[bis(methylthio)methylene]-1-(4-methoxyphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

61541-63-7

Molecular Formula

C14H18O2S2

Molecular Weight

282.4 g/mol

IUPAC Name

2-[bis(methylsulfanyl)methylidene]-1-(4-methoxyphenyl)butan-1-one

InChI

InChI=1S/C14H18O2S2/c1-5-12(14(17-3)18-4)13(15)10-6-8-11(16-2)9-7-10/h6-9H,5H2,1-4H3

InChI Key

ZHJCEWDUCXMAEF-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(SC)SC)C(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

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